molecular formula C16H17ClN2 B14328553 N'-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine CAS No. 101398-51-0

N'-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine

Cat. No.: B14328553
CAS No.: 101398-51-0
M. Wt: 272.77 g/mol
InChI Key: GCOVWSRXZCWSIR-UHFFFAOYSA-N
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Description

N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chlorophenyl group attached to a benzyl moiety, which is further linked to a dimethylformamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-(alpha-(4-Bromophenyl)benzyl)-N,N-dimethylformamidine
  • N’-(alpha-(4-Fluorophenyl)benzyl)-N,N-dimethylformamidine
  • N’-(alpha-(4-Methylphenyl)benzyl)-N,N-dimethylformamidine

Uniqueness

N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and can influence its biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorophenyl derivative may exhibit different reactivity and potency in various applications .

Properties

CAS No.

101398-51-0

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

N'-[(4-chlorophenyl)-phenylmethyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C16H17ClN2/c1-19(2)12-18-16(13-6-4-3-5-7-13)14-8-10-15(17)11-9-14/h3-12,16H,1-2H3

InChI Key

GCOVWSRXZCWSIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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